N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Dimethylphenyl Group: The thiazole intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Formation of the Furan Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, potentially converting it to an alcohol.
Substitution: The thiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylphenyl group can yield quinone derivatives, while reduction of the oxopropyl group can produce alcohols.
Scientific Research Applications
N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((3,4-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide: shares similarities with other thiazole and furan derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad range of biological activities. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-5-6-14(10-13(12)2)20-17(23)8-7-15-11-26-19(21-15)22-18(24)16-4-3-9-25-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMHYJYHBVXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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